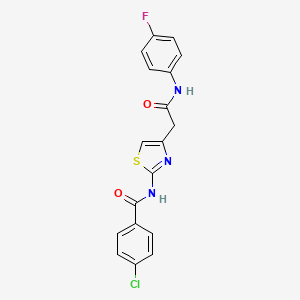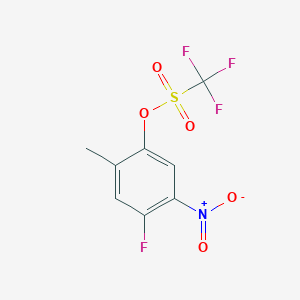
4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C8H5F4NO5S and a molecular weight of 303.19 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
The synthesis of 4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate involves several steps. One common synthetic route includes the reaction of 4-Fluoro-2-methyl-5-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro and trifluoromethanesulphonate groups. Common reagents for these reactions include nucleophiles such as amines and thiols.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: Although less common, the methyl group in the compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative of the original compound.
Scientific Research Applications
4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulphonate group is a strong electron-withdrawing group, making the aromatic ring highly reactive towards nucleophiles . This reactivity allows the compound to form covalent bonds with nucleophilic sites on enzymes, proteins, or other biological molecules, thereby modulating their activity or function.
Comparison with Similar Compounds
Similar compounds to 4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate include:
4-Fluoro-2-methyl-5-nitrophenol: This compound lacks the trifluoromethanesulphonate group and is less reactive towards nucleophiles.
4-Fluoro-2-methyl-5-nitrobenzenesulfonate: This compound has a sulfonate group instead of a trifluoromethanesulphonate group, resulting in different reactivity and solubility properties.
4-Fluoro-2-methyl-5-nitrobenzoic acid: This compound has a carboxylic acid group instead of a trifluoromethanesulphonate group, affecting its acidity and reactivity.
The uniqueness of this compound lies in its combination of electron-withdrawing groups, which enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
(4-fluoro-2-methyl-5-nitrophenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO5S/c1-4-2-5(9)6(13(14)15)3-7(4)18-19(16,17)8(10,11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBDWMFHWBSZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
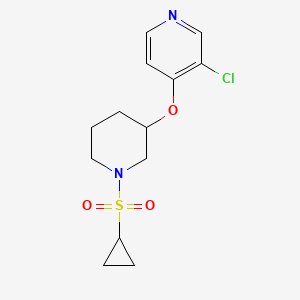
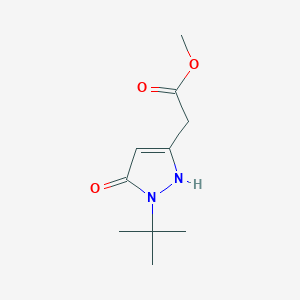

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate](/img/structure/B2585921.png)

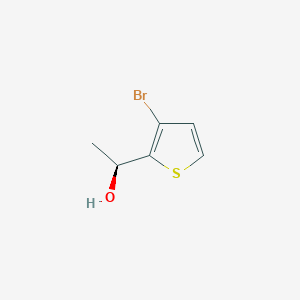
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide](/img/new.no-structure.jpg)
![3-fluoro-4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2585927.png)
![3-(4-methanesulfonylphenyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)propanamide](/img/structure/B2585928.png)
![1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2585931.png)
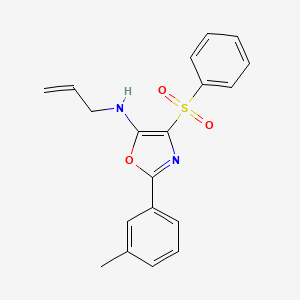
![3,4-dimethyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2585934.png)
![2-[3-(4-ethoxybenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2585935.png)
